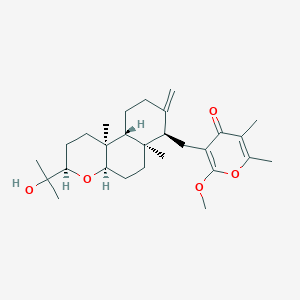

candelalide C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Candelalide C is a diterpenoid isolated from Sesquicillium candelabrum and has been shown to act as a blocker of the voltage-gated potassium channel Kv1.3. It has a role as a metabolite and a potassium channel blocker. It is a cyclic ether, a diterpenoid, an organic heterotricyclic compound, a tertiary alcohol, a member of 4-pyranones and a ketene acetal.

Wissenschaftliche Forschungsanwendungen

Immunosuppressive Properties

Candelalide C has been investigated for its immunosuppressive properties, particularly as a blocker of the voltage-gated potassium channel Kv1.3. This channel plays a significant role in T-cell activation and proliferation, making it a target for therapies aimed at autoimmune diseases. Research indicates that this compound and its analogs exhibit selective inhibition of Kv1.3, which could lead to novel treatments for conditions like multiple sclerosis and rheumatoid arthritis .

Table 1: Summary of Immunosuppressive Activity of this compound

| Compound | Activity Type | Target | Reference |

|---|---|---|---|

| This compound | Kv1.3 Blocker | Immunosuppressant | |

| Candelalide A | Kv1.3 Blocker | Immunosuppressant | |

| Candelalide B | Kv1.3 Blocker | Immunosuppressant |

Anticancer Activity

This compound has also shown promise in anticancer research. Studies have indicated that it possesses anti-colon cancer activity, making it a candidate for the development of new cancer therapies. The compound's mechanism involves the induction of apoptosis in cancer cells, which is critical for inhibiting tumor growth .

Table 2: Anticancer Properties of this compound

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Colon Cancer | Induction of apoptosis | |

| NF00659B1 | Colon Cancer | Stereoselective synthesis |

Skin Care Formulations

The cosmetic industry has begun to explore this compound for its potential benefits in skin care formulations. Its properties may enhance the stability and efficacy of topical products, especially those designed for anti-aging and skin rejuvenation. The incorporation of this compound into emulsions can improve the aesthetic appeal and therapeutic effects of these formulations .

Table 3: Potential Cosmetic Applications of this compound

| Application Type | Benefits | Formulation Example |

|---|---|---|

| Anti-aging Cream | Enhances skin elasticity | Emulsion with candelalide |

| Moisturizing Lotion | Improves hydration | Oil-in-water emulsion |

Synthesis and Structure-Activity Relationship Studies

Recent research focused on the enantioselective total synthesis of candelalides A, B, and C has provided insights into their structure-activity relationships. The methodologies developed not only facilitate the production of these compounds but also allow for modifications that enhance their biological activities .

Case Study: Synthesis Methodology

- Objective : To synthesize candelalides A, B, and C.

- Method : Utilized a convergent synthetic strategy involving key steps such as [2,3]-Wittig rearrangement and internal nucleophilic ring closure.

- Outcome : Established the absolute configuration and confirmed biological activity against Kv1.3 channels.

Analyse Chemischer Reaktionen

Key Synthetic Strategies for Candelalide C

The total synthesis of this compound employs a convergent route that unites a trans-decalin (AB ring) and a γ-pyrone moiety through strategic bond formation (C16–C3'), followed by dihydropyran ring (C ring) closure . Critical steps include:

-

Stereoselective -Wittig rearrangement to establish the C9 stereogenic center and exo-methylene group at C8 in the decalin segment .

-

Coupling of the decalin and γ-pyrone units via cross-metathesis or nucleophilic addition to assemble the carbon backbone .

-

Dihydropyran ring formation through acid-catalyzed cyclization or intramolecular nucleophilic attack .

Stereochemical Control in Key Reactions

Stereoselectivity is achieved using chiral auxiliaries and substrate-controlled reactions:

For example, the Wittig rearrangement of stannylmethyl ethers ensures >95% enantiomeric excess (ee) at C9, critical for biological activity .

Modular Assembly of Structural Motifs

The synthesis involves late-stage functionalization of intermediates:

-

γ-Pyrone installation : Acylation of the decalin core with a preformed γ-pyrone unit under Mitsunobu conditions .

-

Oxepane ring construction : Ring-closing metathesis (RCM) of α,β-unsaturated esters followed by DMDO epoxidation and Grignard addition .

-

Side-chain modifications : Introduction of acyl groups via esterification with (2E,4E)-hexa-2,4-dienoic acid derivatives .

Comparative Analysis of this compound vs. A/B

This compound differs from A and B in its A-ring oxidation state and side-chain substituents :

| Feature | This compound | Candelalide A/B |

|---|---|---|

| A-ring structure | Dihydropyran | Tetrahydropyran |

| C3 configuration | R (confirmed via NMR analysis) | R (shared) |

| Side-chain | C6"-methyl group | Varied acyl groups |

These differences arise during the nucleophilic ring closure step, where hydroxy epoxide intermediates dictate A-ring saturation .

Reaction Mechanisms and Catalysis

-

Palladium-mediated cross-couplings : Used sparingly due to sensitivity of γ-pyrone moieties .

-

Acid-catalyzed cyclizations : Employ p-TsOH or CSA to promote dihydropyran formation without epimerization .

-

Grignard additions : CH₃MgCl selectively attacks epoxide intermediates to install methyl groups with >10:1 diastereoselectivity .

Biological Relevance and Synthetic Adjustments

This compound’s immunosuppressive activity (Kv1.3 channel blockade) correlates with its C5 (S) configuration and C9 (R) stereochemistry . Synthetic efforts optimize:

-

Scalability : Use of Hoveyda–Grubbs II catalyst for metathesis .

-

Stereopurity : Chiral HPLC separation ensures >98% ee for pharmacological studies .

Challenges and Unresolved Aspects

-

C6" configuration ambiguity : Remote methyl groups complicate stereochemical assignment; synthetic analogs are required for validation .

-

Oxidative sensitivity : γ-Pyrone and exo-methylene groups necessitate inert reaction conditions .

This synthesis framework, validated through NMR and X-ray crystallography , underscores this compound’s structural complexity and the iterative role of stereoselective reactions in natural product synthesis.

Eigenschaften

Molekularformel |

C28H42O5 |

|---|---|

Molekulargewicht |

458.6 g/mol |

IUPAC-Name |

3-[[(3R,4aR,6aR,7R,10aR,10bS)-3-(2-hydroxypropan-2-yl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-7-yl]methyl]-2-methoxy-5,6-dimethylpyran-4-one |

InChI |

InChI=1S/C28H42O5/c1-16-9-10-21-27(6,13-12-23-28(21,7)14-11-22(33-23)26(4,5)30)20(16)15-19-24(29)17(2)18(3)32-25(19)31-8/h20-23,30H,1,9-15H2,2-8H3/t20-,21-,22-,23-,27-,28+/m1/s1 |

InChI-Schlüssel |

JFVQSDWMRIDOHK-RFHSWFGCSA-N |

Isomerische SMILES |

CC1=C(OC(=C(C1=O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]4[C@]3(CC[C@@H](O4)C(C)(C)O)C)C)OC)C |

Kanonische SMILES |

CC1=C(OC(=C(C1=O)CC2C(=C)CCC3C2(CCC4C3(CCC(O4)C(C)(C)O)C)C)OC)C |

Synonyme |

candelalide C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.